molecular formula C13H18F3NO4 B15124727 (2S)-2-{[(Tert-tutoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid CAS No. 1986906-52-8

(2S)-2-{[(Tert-tutoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid

Cat. No.: B15124727
CAS No.: 1986906-52-8
M. Wt: 309.28 g/mol
InChI Key: JMKZOZYBIOGWBH-JOYHGCSISA-N
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Description

The compound “(2S)-2-{[(Tert-tutoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[111]pentan-1-yl]acetic acid” is a synthetic organic molecule characterized by its unique bicyclo[111]pentane core and trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2S)-2-{[(Tert-tutoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid” typically involves multiple steps, starting from commercially available precursors. The key steps may include:

  • Formation of the bicyclo[1.1.1]pentane core through a [2+2] cycloaddition reaction.
  • Introduction of the trifluoromethyl group via nucleophilic substitution or electrophilic trifluoromethylation.
  • Protection of the amino group with a tert-butoxycarbonyl (Boc) group.
  • Coupling of the protected amino acid with the bicyclo[1.1.1]pentane derivative under peptide coupling conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, scalable reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound “(2S)-2-{[(Tert-tutoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Cleavage of the Boc protecting group under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions would depend on the specific functional groups present in the compound and the reaction conditions used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique bicyclo[1.1.1]pentane core and trifluoromethyl group make it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be used as a probe to study the effects of trifluoromethyl groups on biological activity. It can also be used to investigate the stability and reactivity of bicyclo[1.1.1]pentane derivatives in biological systems.

Medicine

In medicine, this compound has potential applications as a drug candidate or a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, while the bicyclo[1.1.1]pentane core can provide unique binding interactions with biological targets.

Industry

In industry, this compound can be used in the development of new materials with unique properties. The trifluoromethyl group can impart hydrophobicity and chemical resistance, while the bicyclo[1.1.1]pentane core can provide rigidity and stability.

Mechanism of Action

The mechanism of action of “(2S)-2-{[(Tert-tutoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group can enhance binding affinity and selectivity, while the bicyclo[1.1.1]pentane core can provide unique steric interactions.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-{[(Tert-butoxy)carbonyl]amino}-2-[3-(trifluoromethyl)cyclopropyl]acetic acid
  • (2S)-2-{[(Tert-butoxy)carbonyl]amino}-2-[3-(trifluoromethyl)cyclobutyl]acetic acid
  • (2S)-2-{[(Tert-butoxy)carbonyl]amino}-2-[3-(trifluoromethyl)cyclopentyl]acetic acid

Uniqueness

The uniqueness of “(2S)-2-{[(Tert-tutoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid” lies in its bicyclo[1.1.1]pentane core, which provides a rigid and compact structure. This can result in unique steric and electronic properties compared to other similar compounds with cyclopropyl, cyclobutyl, or cyclopentyl cores.

Properties

CAS No.

1986906-52-8

Molecular Formula

C13H18F3NO4

Molecular Weight

309.28 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid

InChI

InChI=1S/C13H18F3NO4/c1-10(2,3)21-9(20)17-7(8(18)19)11-4-12(5-11,6-11)13(14,15)16/h7H,4-6H2,1-3H3,(H,17,20)(H,18,19)/t7-,11?,12?/m1/s1

InChI Key

JMKZOZYBIOGWBH-JOYHGCSISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C(=O)O)C12CC(C1)(C2)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C12CC(C1)(C2)C(F)(F)F

Origin of Product

United States

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